Methyl 2,3-dioxoindoline-7-carboxylate
CAS No.: 103030-10-0
Cat. No.: VC21329081
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103030-10-0 |
---|---|
Molecular Formula | C10H7NO4 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | methyl 2,3-dioxo-1H-indole-7-carboxylate |
Standard InChI | InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13) |
Standard InChI Key | BKMLLFWFPNUDNF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC2=C1NC(=O)C2=O |
Canonical SMILES | COC(=O)C1=CC=CC2=C1NC(=O)C2=O |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
Methyl 2,3-dioxoindoline-7-carboxylate is known by several synonyms in chemical literature, reflecting its structural features from different perspectives. These alternative names include 7-Methoxycarbonylisatin, methyl 2,3-dioxo-1H-indole-7-carboxylate, methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate, 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid methyl ester, and 1H-indole-7-carboxylic acid, 2,3-dihydro-2,3-dioxo-, methyl ester . Its identification is standardized through its unique CAS Registry Number 103030-10-0, allowing unambiguous reference in chemical databases and literature .
Molecular Properties
Methyl 2,3-dioxoindoline-7-carboxylate possesses specific molecular characteristics that define its physical behavior and chemical reactivity. The compound has a molecular formula of C10H7NO4 with a molecular weight of 205.1669 g/mol . Its SMILES notation (COC(=O)c1cccc2c1NC(=O)C2=O) provides a linear representation of its molecular structure, enabling computational analysis and structural comparison . The complexity value of 325 indicates the relative intricacy of its molecular structure compared to other organic compounds .
Table 1: Molecular Properties of Methyl 2,3-dioxoindoline-7-carboxylate
Property | Value | Source |
---|---|---|
Molecular Formula | C10H7NO4 | |
Molecular Weight | 205.1669 g/mol | |
MDL Number | MFCD00612499 | |
SMILES | COC(=O)c1cccc2c1NC(=O)C2=O | |
Complexity | 325 | |
Covalently-Bonded Unit Count | 1 | |
Heavy Atom Count | 15 |
Physical Properties
The physical properties of Methyl 2,3-dioxoindoline-7-carboxylate influence its handling, purification, and application in chemical processes. The compound has a melting point of 280°C, indicating its solid state at room temperature and considerable thermal stability . Its density is reported as 1.410 g/cm³, which affects its volumetric considerations in laboratory settings . From a molecular interaction perspective, the compound contains 4 hydrogen bond acceptor sites and 1 hydrogen bond donor site, properties that influence its solubility profile and potential for intermolecular interactions . The predicted pKa value of 8.93±0.20 provides insight into its acid-base behavior in solution .
Table 2: Physical Properties of Methyl 2,3-dioxoindoline-7-carboxylate
Property | Value | Source |
---|---|---|
Melting Point | 280°C | |
Density | 1.410 g/cm³ | |
Hydrogen Bond Acceptor Count | 4 | |
Hydrogen Bond Donor Count | 1 | |
Rotatable Bond Count | 2 | |
XLogP3 | 0.6 | |
Predicted pKa | 8.93±0.20 |
Chemical Reactivity and Synthetic Applications
Reactive Centers and Functional Group Behavior
Synthetic Methods and Transformations
Preparation of Related Compounds
The scientific literature documents various methods for preparing compounds related to Methyl 2,3-dioxoindoline-7-carboxylate. For instance, 1-methyl-2,3-dioxoindoline-4-carboxylic acid can be synthesized by hydrolysis of methyl 1-methyl-2,3-dioxoindoline-7-carboxylate using lithium hydroxide in a water:THF mixture . This reaction typically proceeds at ambient temperature overnight and produces yields of around 80% . The resulting product can be isolated through a series of acid-base extractions, demonstrating the practical utility of these transformations in organic synthesis .
Structure-Reactivity Relationships
Table 3: Reaction Yields with Different Azide Sources
Entry | Azide Source | Solvent | Yield (%) | Source |
---|---|---|---|---|
1 | Sodium Azide | H₂SO₄ | 85 | |
2 | Tosyl Azide | H₂SO₄ | 75 | |
3 | Tetrabutyl Azide | H₂SO₄ | 50 | |
4 | RCON₃ | H₂SO₄ | 5 | |
5 | ROCON₃ | H₂SO₄ | 0 | |
6 | RN₃ | H₂SO₄ | 0 | |
7 | Sodium Azide | DMSO | 0 | |
8 | Sodium Azide | HCl | 0 |
Pharmaceutical and Biological Significance
Synthetic Intermediates for Drug Development
Methyl 2,3-dioxoindoline-7-carboxylate serves as a crucial precursor for preparing indole derivatives with potential pharmacological properties . The compound's structural features allow for selective modifications that can lead to the development of compounds with targeted biological activities . As pharmaceutical research continues to explore heterocyclic compounds for drug development, Methyl 2,3-dioxoindoline-7-carboxylate remains a valuable synthetic building block for creating novel therapeutic agents .
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